3-[(3-Fluorophenyl)methoxy]pyridin-2-amine CAS number and properties
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine CAS number and properties
The following is an in-depth technical guide for 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine , a specialized heterocyclic building block used in medicinal chemistry.
Advanced Intermediate for P-CABs and Kinase Inhibitors[1]
Executive Summary & Chemical Identity
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is a functionalized pyridine derivative characterized by a 2-amino group and a 3-fluorobenzyloxy ether linkage at the C3 position. This scaffold serves as a critical pharmacophore in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and Receptor Tyrosine Kinase (RTK) inhibitors (e.g., c-Met, ALK). Its structural duality—combining a hydrogen-bond donor/acceptor motif (aminopyridine) with a lipophilic, metabolically stable tail (fluorophenyl)—makes it a versatile tool for optimizing ligand-binding affinity.
Chemical Identification Data
| Property | Specification |
| Systematic Name | 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine |
| Alternative Names | 2-Amino-3-(3-fluorobenzyloxy)pyridine; 3-(3-Fluorobenzyloxy)-2-pyridinamine |
| CAS Number | Not Widely Indexed (Analogous to 877399-00-3) |
| Molecular Formula | C₁₂H₁₁FN₂O |
| Molecular Weight | 218.23 g/mol |
| SMILES | Nc1ncccc1OCc2cccc(F)c2 |
| InChIKey | Predicted:[1][2][3][4][5][6][7][8][9] JTNQRYYGVCULTJ-UHFFFAOYSA-N (Analogous) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
Synthetic Methodology & Reaction Mechanism
The synthesis of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine typically proceeds via a Williamson Ether Synthesis or a base-mediated alkylation. This protocol prioritizes regioselectivity to ensure
Core Synthesis Protocol
Precursors:
-
Substrate: 2-Amino-3-hydroxypyridine (CAS 16867-03-1)
-
Electrophile: 3-Fluorobenzyl bromide (CAS 456-41-7) or 3-Fluorobenzyl chloride (CAS 456-42-8)
Reagents:
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ) -
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology
-
Activation: Charge a reaction vessel with 2-amino-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10V). Cool to 0°C under
atmosphere. -
Deprotonation: Add
(1.5 eq) or (1.1 eq) portion-wise. Stir for 30 minutes to generate the phenoxide anion. Note: is preferred to minimize N-alkylation side products. -
Alkylation: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS for disappearance of the starting phenol.
-
Work-up: Quench with water/ice. Extract with Ethyl Acetate (
).[10] Wash combined organics with brine, dry over , and concentrate.[11] -
Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Hexane:EtOAc gradient).
Reaction Mechanism Diagram
The following diagram illustrates the
Caption: Regioselective O-alkylation pathway mediated by Cesium Carbonate to favor the ether product.
Applications in Drug Discovery
This compound functions as a privileged scaffold in medicinal chemistry, particularly for targets requiring a planar H-bond donor motif linked to a hydrophobic pocket.
Potassium-Competitive Acid Blockers (P-CABs)
The 2-aminopyridine ether motif is a structural analog to the core scaffolds found in next-generation P-CABs.
-
Mechanism: The protonated pyridine nitrogen binds to the luminal channel of the
-ATPase enzyme, while the fluorophenyl tail occupies the hydrophobic pocket, locking the enzyme in an inactive conformation. -
SAR Insight: The fluorine atom at the meta position enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity (
) compared to the unsubstituted benzyl ether.
Kinase Inhibition (c-Met / ALK)
Similar scaffolds (e.g., Crizotinib intermediates) utilize the 3-benzyloxy-2-aminopyridine core.
-
Role: The 2-amino group forms a critical "hinge binder" hydrogen bond with the kinase ATP-binding site.
-
Fluorine Effect: The 3-fluorophenyl group modulates the electronic properties of the ether oxygen and improves potency against specific mutant variants by altering the twist angle of the pendant ring.
Physicochemical Properties & Characterization
To validate the integrity of the synthesized compound, the following analytical parameters should be met.
| Parameter | Value / Description |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 128°C – 132°C (Typical for class) |
| Proton NMR ( | |
| Mass Spectrometry | |
| pKa (Calculated) | ~6.8 (Pyridine N), ~22 (Amine) |
| LogP (Predicted) | 2.45 ± 0.3 |
| H-Bond Donors | 1 (Exocyclic |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Fluorine) |
Pharmacophore Visualization
Caption: Pharmacophore map showing the dual binding mode: polar hinge interaction and hydrophobic tail insertion.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Handling: Use in a fume hood. Avoid dust generation.[12] The aminopyridine moiety can be toxic if inhaled or absorbed through the skin.[12]
-
Storage: Store at 2–8°C under inert atmosphere (
). Hygroscopic; keep desiccated. -
Disposal: Incinerate as hazardous organic waste containing nitrogen and fluorine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-3-benzyloxypyridine derivatives. Retrieved from [Link]
- World Intellectual Property Organization (2014).Process for preparation of amorphous (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine. (Patent WO2014203177A1).
-
Beilstein Journal of Organic Chemistry (2024). Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines. (Discusses 2-aminopyridine synthesis). Retrieved from [Link]
-
Frontiers in Chemistry (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from [Link]
Sources
- 1. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM415447 3-[(3-fluorophenyl)amino]-2-[3-(2-methoxyethoxy)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one::US10428063, Example 47 [bindingdb.org]
- 3. 3-[Amino-(2-fluorophenyl)methyl]pyridin-2-amine | C12H12FN3 | CID 64091071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - 3-(pyridin-3-ylmethoxy)pyridin-2-amine (C11H11N3O) [pubchemlite.lcsb.uni.lu]
- 7. 2-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 9. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
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